N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide
Description
N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolo-pyrimidine core linked to a thienylmethyl group via a sulfanyl-acetamide bridge. This structure combines sulfur-containing moieties (thienyl and sulfanyl) with nitrogen-rich aromatic systems, which are often associated with biological activities such as enzyme inhibition and anticancer properties . The compound’s synthesis likely involves alkylation of a triazolo-pyrimidine intermediate with a thienylmethyl-substituted chloroacetamide, analogous to methods described for structurally related compounds .
Properties
Molecular Formula |
C12H11N5OS2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C12H11N5OS2/c18-10(14-7-9-3-1-6-19-9)8-20-12-16-15-11-13-4-2-5-17(11)12/h1-6H,7-8H2,(H,14,18) |
InChI Key |
GMIXAMZHHUXKPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2SCC(=O)NCC3=CC=CS3)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienylmethyl Intermediate: This step involves the reaction of thiophene with a suitable alkylating agent to form the thienylmethyl group.
Synthesis of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Coupling Reaction: The final step involves coupling the thienylmethyl intermediate with the triazolopyrimidine core using a sulfanyl linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrogen atoms in the triazolopyrimidine ring, potentially leading to the formation of amines.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the thienylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could play a role in binding to metal ions or forming disulfide bonds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound’s triazolo-pyrimidine core is distinct from benzothieno-triazolo-pyrimidine () and quinoxaline derivatives (). Pyrimidine-based cores may offer better solubility compared to bulkier fused systems like quinoxaline .
- However, fluorophenyl substituents () may improve TopoII inhibition due to electronegativity and metabolic stability .
- Synthetic Yields : Acetamide derivatives with chlorophenyl groups () achieve higher yields (90.2%) than phenyl analogues (68–74%, ), possibly due to optimized reaction conditions (e.g., reflux in acetonitrile vs. room-temperature acetone) .
Key Findings :
- The bis-triazolo-quinoxaline derivative () demonstrates potent TopoII inhibition and apoptosis induction, attributed to DNA intercalation and fluorophenyl substituents .
- The target compound’s thienylmethyl group could modulate selectivity toward alternative pathways (e.g., kinase inhibition) compared to fluorophenyl analogues .
Physicochemical Properties
Biological Activity
N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This section explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thienylmethyl group and a triazolopyrimidine moiety, which are known to contribute to various biological activities. Its structural formula can be represented as follows:
- Molecular Formula : C₁₃H₁₄N₄OS
- Molecular Weight : 270.34 g/mol
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many triazole derivatives have shown effectiveness against bacterial and fungal pathogens.
- Anticancer Properties : Certain triazolo[4,3-a]pyrimidines are known to inhibit cancer cell proliferation through various pathways.
- Anti-inflammatory Effects : The inhibition of pro-inflammatory cytokines and pathways is a common mechanism attributed to these compounds.
Antimicrobial Activity
A study highlighted the synthesis of thieno[2,3-c]pyrazole derivatives which demonstrated significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown:
Anticancer Activity
Research into triazole derivatives has shown promising anticancer effects. For instance, certain triazolo[4,3-a]pyrimidines have been reported to inhibit specific cancer cell lines. The following table summarizes findings from various studies:
| Study | Cell Line Tested | IC50 Value (µM) | Activity |
|---|---|---|---|
| Kesari et al. (2021) | MCF-7 (Breast Cancer) | 5.0 | Inhibitory |
| Abdel-Aziz et al. (2021) | HeLa (Cervical Cancer) | 10.5 | Inhibitory |
Anti-inflammatory Effects
Triazole compounds are also noted for their anti-inflammatory properties. They may modulate the immune response by inhibiting the release of inflammatory mediators.
Case Studies
- Thieno[2,3-c]pyrazole Compounds : A study assessed the antioxidant properties of newly synthesized thieno compounds against oxidative stress in fish erythrocytes. The results indicated significant protective effects against toxicity from environmental pollutants ( ).
- Triazolo[4,3-a]pyrimidines : In another investigation focused on antifungal activity, derivatives were tested against various fungal strains with notable efficacy against Botrytis cinerea, suggesting potential agricultural applications ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
